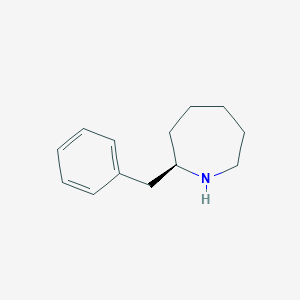
(R)-2-Benzylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Benzylazepane is a chiral azepane derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the seven-membered azepane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylazepane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-aminobenzylamine and a suitable azepane precursor.
Formation of Azepane Ring: The azepane ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride or potassium tert-butoxide.
Benzylation: The benzyl group is introduced through benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of ®-2-Benzylazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions: ®-2-Benzylazepane undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert ®-2-Benzylazepane to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the azepane ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted azepane derivatives, N-oxide compounds, and reduced benzylazepane analogs.
科学的研究の応用
®-2-Benzylazepane finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: ®-2-Benzylazepane is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Benzylazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
(S)-2-Benzylazepane: The enantiomer of ®-2-Benzylazepane, differing in its chiral configuration.
2-Phenylazepane: A structurally similar compound with a phenyl group instead of a benzyl group.
2-Benzylpiperidine: A related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
Uniqueness: ®-2-Benzylazepane is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
(2R)-2-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-/m1/s1 |
InChIキー |
GCXJNDWBSJHSGC-CYBMUJFWSA-N |
異性体SMILES |
C1CC[C@@H](NCC1)CC2=CC=CC=C2 |
正規SMILES |
C1CCC(NCC1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


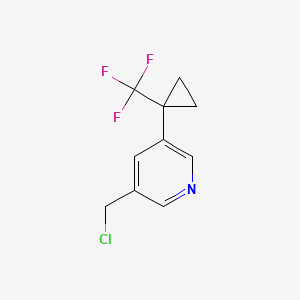
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)
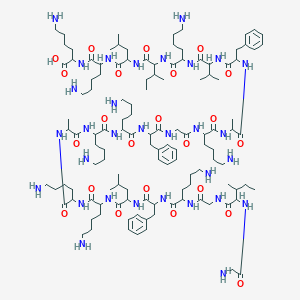
![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)
![6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B14800165.png)

![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)
![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
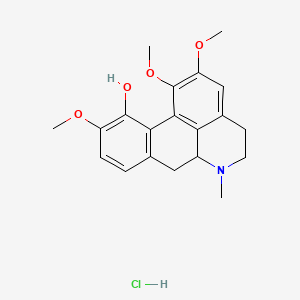
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
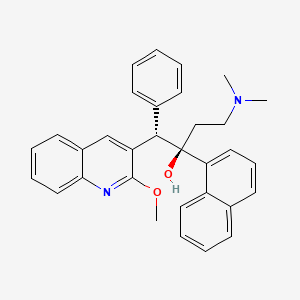
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)
